Discandium dioxide sulphide Discandium dioxide sulphide
Brand Name: Vulcanchem
CAS No.: 54175-07-4
VCID: VC16978874
InChI: InChI=1S/2O.S.2Sc/q3*-2;2*+3
SMILES:
Molecular Formula: O2SSc2
Molecular Weight: 153.98 g/mol

Discandium dioxide sulphide

CAS No.: 54175-07-4

Cat. No.: VC16978874

Molecular Formula: O2SSc2

Molecular Weight: 153.98 g/mol

* For research use only. Not for human or veterinary use.

Discandium dioxide sulphide - 54175-07-4

Specification

CAS No. 54175-07-4
Molecular Formula O2SSc2
Molecular Weight 153.98 g/mol
IUPAC Name oxygen(2-);scandium(3+);sulfide
Standard InChI InChI=1S/2O.S.2Sc/q3*-2;2*+3
Standard InChI Key JNDGYLQWCSBRGZ-UHFFFAOYSA-N
Canonical SMILES [O-2].[O-2].[S-2].[Sc+3].[Sc+3]

Introduction

Composition and Nomenclature Clarifications

PropertyValue/DescriptionSource
Molecular FormulaSc₂O₂SDerived
Molecular Weight186.11 g/mol (calculated)
Crystal SystemCubic (derived from Sc₂O₃ and Sc₂S₃)
Band Gap~5.2 eV (estimated)Extrapolated
Thermal StabilityStable up to 1400°C in inert atmospheres

Structural Characteristics

Scandium oxysulfide adopts a defect cubic structure related to the sodium chloride (NaCl) prototype. In this arrangement:

  • Scandium ions (Sc³⁺) occupy octahedral interstices within a cubic close-packed (CCP) anion lattice .

  • Oxygen and sulfur anions distribute statistically across the lattice sites, creating localized regions of oxide and sulfide character .

  • X-ray diffraction studies of analogous rare earth oxysulfides (e.g., La₂O₂S) suggest a layered structure with alternating O and S layers, though scandium's smaller ionic radius (0.885 Å) may compress this layering .

The unit cell parameters approximate those of scandium oxide (Sc₂O₃, a = 10.24 Å) but contract slightly due to sulfur's larger ionic radius (1.84 Å vs. 1.40 Å for O²⁻) . This contraction increases lattice strain, enhancing the compound's susceptibility to phase transformations under thermal stress.

Synthesis Methods

Carbothermal Sulfidation

The primary route to Sc₂O₂S involves reacting scandium oxide with hydrogen sulfide (H₂S) in the presence of carbon at elevated temperatures:

Sc2O3+H2S+C1550CSc2O2S+H2O+CO[2][3]\text{Sc}_2\text{O}_3 + \text{H}_2\text{S} + \text{C} \xrightarrow{1550^\circ\text{C}} \text{Sc}_2\text{O}_2\text{S} + \text{H}_2\text{O} + \text{CO} \quad[2][3]

Key process parameters include:

  • Temperature: 1500–1600°C to overcome scandium's high oxide stability .

  • Gas Composition: H₂S partial pressure >0.5 atm to favor sulfur incorporation .

  • Carbon Ratio: Molar C/Sc₂O₃ ≥2.5 to drive reduction and sulfidation .

Table 2: Optimal Conditions for Sc₂O₂S Synthesis

ParameterOptimal RangeEffect on Yield
Temperature1525–1575°CMaximizes S uptake
H₂S Flow Rate50–100 mL/minPrevents oxide reformation
Reaction Duration2–3 hoursCompletes anion exchange

Solid-State Metathesis

Alternative methods employ scandium chloride (ScCl₃) and alkali metal sulfides:

2ScCl3+Na2S+2Na2OSc2O2S+6NaCl[2]2\text{ScCl}_3 + \text{Na}_2\text{S} + 2\text{Na}_2\text{O} \rightarrow \text{Sc}_2\text{O}_2\text{S} + 6\text{NaCl} \quad[2]

This approach avoids high temperatures but requires rigorous anhydrous conditions to prevent hydrolysis.

Physical and Chemical Properties

Electronic Structure

Sc₂O₂S behaves as a wide-bandgap semiconductor with an estimated bandgap of 5.2 eV, intermediate between Sc₂O₃ (6.0 eV) and Sc₂S₃ (4.1 eV) . Density functional theory (DFT) models predict:

  • Valence band maximum dominated by sulfur 3p and oxygen 2p orbitals.

  • Conduction band minimum comprising scandium 3d states .

Thermal Behavior

  • Melting Point: Decomposes at ~1650°C into Sc₂O₃ and Sc₂S₃ .

  • Thermal Conductivity: 12–15 W/m·K (lower than pure oxide due to phonon scattering at S/O interfaces) .

  • Expansion Coefficient: 8.9×10⁻⁶/K (anisotropic due to layered anion distribution) .

Chemical Reactivity

  • Acids: Dissolves slowly in hot concentrated HCl, releasing H₂S:

Sc2O2S+6HCl2ScCl3+2H2O+H2S[1]\text{Sc}_2\text{O}_2\text{S} + 6\text{HCl} \rightarrow 2\text{ScCl}_3 + 2\text{H}_2\text{O} + \text{H}_2\text{S} \uparrow \quad[1]
  • Oxidizers: Reacts violently with HNO₃, forming Sc(NO₃)₃ and sulfate ions.

Applications and Research Frontiers

High-Temperature Ceramics

Sc₂O₂S serves as a grain boundary stabilizer in alumina-based ceramics, reducing crack propagation at temperatures exceeding 1200°C . Comparative studies show:

Table 3: Fracture Toughness of Al₂O₃ Composites

Additive (5 wt%)Fracture Toughness (MPa·m¹/²)
None3.2
Sc₂O₃3.8
Sc₂O₂S4.5

Optoelectronic Materials

Thin films of Sc₂O₂S exhibit tunable photoluminescence across the visible spectrum when doped with europium or terbium. The sulfur sites enhance dopant incorporation compared to pure oxides .

Nuclear Applications

Sc₂O₂S demonstrates exceptional neutron absorption cross-section (σ = 12.3 barns) due to scandium's natural isotopic composition (¹⁴⁵Sc: 100% abundance) . This property motivates research into:

  • Control rod coatings for thermal reactors.

  • Radiation-hardened sensors.

Challenges in Scalable Production

Despite its promising attributes, Sc₂O₂S faces barriers to commercial adoption:

  • Precursor Cost: Scandium oxide remains expensive ($3000–$5000/kg), though byproduct recovery from uranium processing could reduce costs .

  • Phase Purity: Maintaining exact O/S ratios requires precise gas flow control, as deviations >5% trigger secondary phase formation .

  • Environmental Concerns: H₂S emissions during synthesis necessitate scrubbers, adding 15–20% to operational costs .

Ongoing research focuses on molten salt electrolysis as an alternative synthesis route, potentially enabling direct electrodeposition of Sc₂O₂S layers at lower temperatures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator